molecular formula C9H18O2 B567904 Methyl Octanoate-d15 CAS No. 1219798-91-0

Methyl Octanoate-d15

Cat. No.: B567904
CAS No.: 1219798-91-0
M. Wt: 173.333
InChI Key: JGHZJRVDZXSNKQ-KBZGSAGRSA-N
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Description

Methyl Octanoate-d15 is a deuterium-labeled compound, specifically a methyl ester of octanoic acid where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be traced in various chemical and biological processes .

Scientific Research Applications

Methyl Octanoate-d15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new

Safety and Hazards

Methyl Octanoate-d15 is a combustible liquid . It’s recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Octanoate-d15 can be synthesized through the esterification of octanoic acid with methanol-d4 (deuterated methanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The deuterated methanol and octanoic acid are continuously fed into the reactor, and the product is collected and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl Octanoate-d15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHZJRVDZXSNKQ-KBZGSAGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.